molecular formula C24H34O3 B5612925 16-methyl-20-oxopregna-5,16-dien-3-yl acetate

16-methyl-20-oxopregna-5,16-dien-3-yl acetate

Cat. No. B5612925
M. Wt: 370.5 g/mol
InChI Key: NELMHAIFXJZDST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

  • The synthesis of this compound involves acetylation followed by oxidation of diosgenin. This method has been used in the preparation of 3β-acetoxy-pregna-5,16-dien-20-one, a closely related compound (Bandhoria et al., 2006).

Molecular Structure Analysis

  • The crystal structure of 3β-acetoxy-pregna-5,16-dien-20-one, a similar compound, has been determined using single crystal X-ray diffraction. This study provides insights into the conformation of the steroid nucleus and ring systems (Bandhoria et al., 2006).

Chemical Reactions and Properties

  • Biotransformation studies using the fungus Penicillium citrinum on a related compound resulted in the production of various metabolites, indicating the chemical reactivity and transformation potential of such steroids (Gao et al., 2011).
  • Another study explored the Favorskii rearrangement in the reaction of a similar steroid with iodobenzene diacetate, highlighting possible reaction pathways and derivatives (Turuta et al., 1988).

properties

IUPAC Name

(17-acetyl-10,13,16-trimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O3/c1-14-12-21-19-7-6-17-13-18(27-16(3)26)8-10-23(17,4)20(19)9-11-24(21,5)22(14)15(2)25/h6,18-21H,7-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NELMHAIFXJZDST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2(CCC3C(C2C1)CC=C4C3(CCC(C4)OC(=O)C)C)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20913385
Record name 16-Methyl-20-oxopregna-5,16-dien-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20913385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

982-06-9
Record name 16-Methyl-20-oxopregna-5,16-dien-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20913385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.